N-(1-ethyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-(1-ethyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H22N2OS and its molecular weight is 266.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.14528450 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Modulation and Binding Affinity
- A study on indole-2-carboxamides, including derivatives with piperidine substituents, has shown these compounds to be allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural elements such as the chain length at the C3-position and the amino substituent on the phenyl ring significantly impact binding affinity and cooperativity, indicating the potential of such compounds in modulating receptor activity for therapeutic purposes (Khurana et al., 2014).
Synthesis and Antiallergy Activity
- N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for their antiallergy activity. This research showcases the synthetic strategies and pharmacological potential of piperidine derivatives in treating allergic reactions, although specific details on the efficacy vary across derivatives (Walsh et al., 1990).
Molecular Interaction Studies
- The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a CB1 cannabinoid receptor antagonist) with the CB1 receptor has been characterized. This provides insights into the conformational requirements and binding interactions of piperidine derivatives with the receptor, contributing to the development of new therapeutic agents (Shim et al., 2002).
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-16-7-5-12(6-8-16)15-14(17)13-9-18-11(3)10(13)2/h9,12H,4-8H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQDONRSKMSYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CSC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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